

Review of literature on 3-(Methylamino)isonicotinic Acid research

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Compound of Interest

Compound Name: 3-(Methylamino)isonicotinic Acid

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An In-Depth Technical Guide to **3-(Methylamino)isonicotinic Acid**: Synthesis, Characterization, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist Introduction: The Isonicotinic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that serves as a fundamental scaffold in drug discovery.^{[1][2]} Its rigid, planar structure and the presence of a nitrogen atom and a carboxylic acid group provide well-defined vectors for chemical modification, enabling precise tuning of physicochemical and pharmacological properties. While isonicotinic acid itself has limited biological activity, its derivatives are legion, forming the basis of blockbuster drugs. The most notable of these is Isoniazid (isonicotinic acid hydrazide), a cornerstone therapy for tuberculosis for over half a century.^[3] Other derivatives have been explored for a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer activities.^{[4][5]}

This guide focuses on a specific, less-explored derivative: **3-(Methylamino)isonicotinic Acid**. By dissecting its chemical nature, proposing synthetic and analytical methodologies, and contextualizing its potential within the broader family of isonicotinic acid derivatives, we aim to provide a comprehensive resource for researchers investigating this promising molecule. We will leverage the extensive knowledge of well-characterized analogues to build a predictive framework for its biological activity and outline robust experimental workflows for its evaluation.

Part 1: Physicochemical Profile and Synthesis

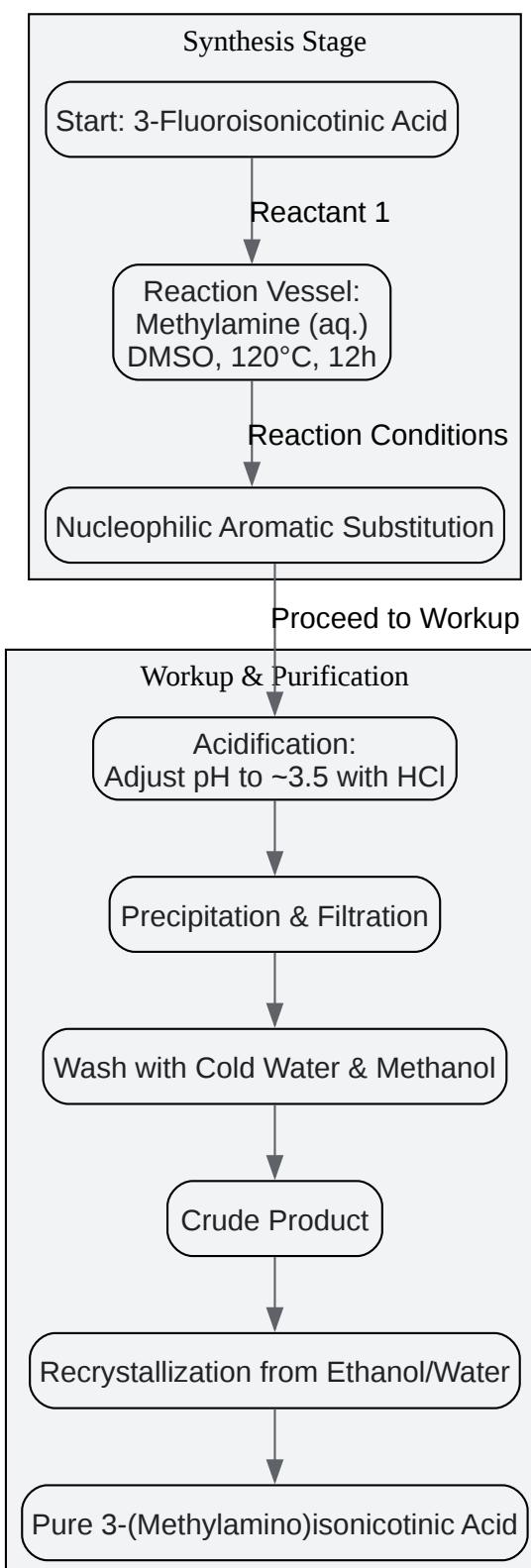
Core Chemical Properties

3-(Methylamino)isonicotinic Acid is a substituted pyridine derivative. The introduction of a methylamino group at the 3-position significantly alters the electronic and steric properties of the parent isonicotinic acid ring. This substitution introduces a basic nitrogen atom adjacent to the acidic carboxylic acid, making the molecule zwitterionic under certain pH conditions. This dual character is expected to influence its solubility, membrane permeability, and potential for intermolecular interactions, such as hydrogen bonding with biological targets.

Property	Value	Source
CAS Number	1461602-59-4	[6]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[7]
Molecular Weight	152.15 g/mol	[7]
IUPAC Name	3-(methylamino)pyridine-4-carboxylic acid	-
Canonical SMILES	CNC1=C(C=CN=C1)C(=O)O	-

Proposed Synthesis and Purification Workflow

While specific synthesis routes for **3-(Methylamino)isonicotinic Acid** are not extensively published in peer-reviewed literature, a logical and efficient pathway can be designed based on established organic chemistry principles. A common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro- or 3-fluoroisonicotinic acid, followed by purification.

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Caption: Proposed workflow for the synthesis and purification of **3-(Methylamino)isonicotinic Acid**.

Detailed Experimental Protocol: Synthesis

- Reaction Setup: To a solution of 3-fluoroisonicotinic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add an aqueous solution of methylamine (40%, 3.0 eq).
- Reaction Execution: Heat the mixture in a sealed vessel at 120°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The rationale for using DMSO is its high boiling point and ability to dissolve the reactants, while the excess methylamine drives the reaction to completion.
- Product Isolation (Workup): After cooling to room temperature, dilute the reaction mixture with water. Carefully acidify the solution with 2M hydrochloric acid (HCl) to a pH of approximately 3.5. This protonates the pyridine nitrogen while ensuring the carboxylic acid is in its neutral form, causing the zwitterionic product to precipitate.
- Purification: Filter the resulting precipitate and wash sequentially with cold water and methanol to remove residual salts and unreacted starting material.^[8] For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
 - ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.
 - Mass Spectrometry (MS): To verify the molecular weight (152.15 g/mol).^[7]
 - HPLC: To assess the final purity of the compound.

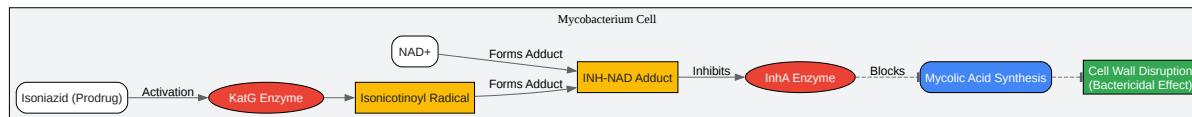
Part 2: Pharmacological Context and Potential Mechanisms of Action

The vast body of research on isonicotinic acid derivatives provides a strong foundation for predicting the potential biological activities of **3-(Methylamino)isonicotinic Acid**. The primary therapeutic area associated with this scaffold is infectious diseases, specifically tuberculosis.

Case Study: The Antitubercular Mechanism of Isoniazid

Isoniazid (INH), the hydrazide derivative of isonicotinic acid, is a prodrug that requires activation within the mycobacterium.^{[3][9]} This activation is a critical first step in its mechanism of action.

- Activation: The bacterial enzyme catalase-peroxidase (KatG) activates INH, converting it into a variety of reactive radical species, most notably the isonicotinoyl radical.^[10]
- Target Inhibition: This isonicotinoyl radical covalently attaches to nicotinamide adenine dinucleotide (NAD⁺), forming an INH-NAD adduct.^[10]
- Pathway Disruption: The INH-NAD adduct is a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase.^[9] This enzyme is essential for the synthesis of mycolic acids, which are unique and critical long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.
- Bactericidal Effect: Inhibition of mycolic acid synthesis disrupts the cell wall's integrity, leading to bacterial cell death.^{[3][9]}



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Caption: Mechanism of action for the isonicotinic acid derivative, Isoniazid.

Broader Biological Activities and Future Directions

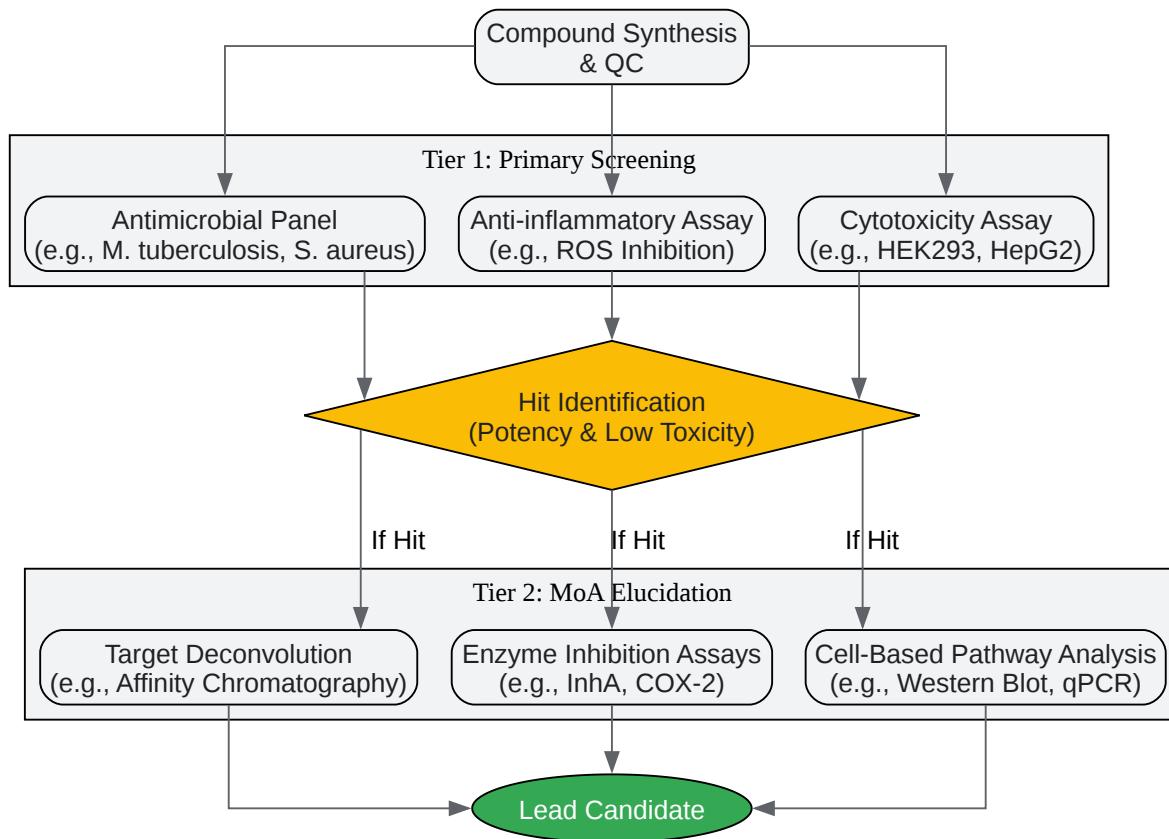
Beyond tuberculosis, isonicotinic acid derivatives have shown promise in other areas:

- General Antimicrobial Activity: Various hydrazide and dipeptide derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[4][11]
- Anti-inflammatory Activity: Some isonicotinoyl-containing compounds have shown significant anti-inflammatory potential, in some cases superior to standard drugs like ibuprofen, by inhibiting reactive oxygen species (ROS).[5]
- Neurological Activity: The structural similarity of the pyridine ring to neurotransmitter systems suggests potential applications in neurological research, with some derivatives being investigated for their effects on nicotinic receptors.[12]

For **3-(Methylamino)isonicotinic Acid**, the key research question is how the methylamino group modulates these known activities. It could enhance cell permeability, alter the binding affinity to target enzymes, or introduce new pharmacological properties altogether.

Part 3: Proposed Experimental Evaluation Workflow

To systematically evaluate the therapeutic potential of **3-(Methylamino)isonicotinic Acid**, a tiered screening and mechanism-of-action (MoA) elucidation workflow is recommended.

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Caption: A tiered experimental workflow for evaluating novel compounds.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is a foundational step to determine if **3-(Methylamino)isonicotinic Acid** possesses antibacterial properties.

- Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Middlebrook 7H9 for *M. tuberculosis*).
- Inoculation: Add a standardized suspension of the target bacterium to each well. Include positive (bacteria only) and negative (medium only) controls.
- Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for a specified period (18-24 hours for most bacteria; several days for *M. tuberculosis*).
- Data Analysis: Determine the MIC, defined as the lowest concentration of the compound that visibly inhibits bacterial growth. This can be assessed visually or by measuring optical density (OD) with a plate reader. The results should be compared to a standard antibiotic control (e.g., Isoniazid for *M. tuberculosis*, Ciprofloxacin for other bacteria).

Quantitative Data Presentation

All quantitative data should be summarized for clear comparison. The following table shows example MIC data for related compounds from the literature, providing a template for how new data on **3-(Methylamino)isonicotinic Acid** should be presented.

Compound	Target Organism	MIC (µg/mL)	Reference
Acylhydrazone Derivative 13	Staphylococcus epidermidis ATCC 12228	1.95	[4]
Acylhydrazone Derivative 13	Staphylococcus aureus ATCC 43300 (MRSA)	7.81	[4]
1,3,4-Oxadiazoline Derivative 25	Bacillus subtilis ATCC 6633	7.81	[4]
1,3,4-Oxadiazoline Derivative 25	Staphylococcus aureus ATCC 43300 (MRSA)	15.62	[4]
Isoniazid	Mycobacterium tuberculosis H37Rv	0.02-0.06	(General Knowledge)

Conclusion and Future Outlook

3-(Methylamino)isonicotinic Acid represents an intriguing but underexplored molecule within a pharmacologically validated class of compounds. While direct research is sparse, the extensive literature on its analogues, particularly the antitubercular agent Isoniazid, provides a robust framework for guiding future investigation. The addition of the methylamino group is predicted to significantly modulate the molecule's physicochemical properties, potentially leading to novel biological activities or an improved therapeutic profile over existing derivatives.

The immediate research priorities should be a reliable synthesis and a broad-based primary screening campaign focusing on antimicrobial and anti-inflammatory activities. Positive hits from these screens would warrant a deeper investigation into the mechanism of action, with a particular focus on known targets of the isonicotinic acid scaffold, such as the mycolic acid synthesis pathway. By applying the systematic workflows outlined in this guide, researchers can efficiently unlock the therapeutic potential of **3-(Methylamino)isonicotinic Acid** and contribute to the development of next-generation therapeutics.

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